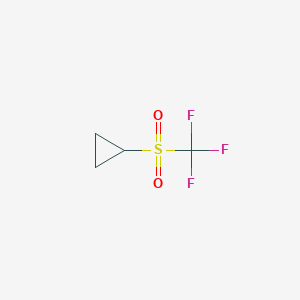

(Trifluoromethanesulfonyl)cyclopropane

Description

Contextualization within Cyclopropane (B1198618) Chemistry: Strain Release and Reactivity

Cyclopropanes are the smallest class of cycloalkanes, characterized by C-C-C bond angles of 60°. This severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms results in significant angle and torsional strain. The total ring strain of cyclopropane is approximately 27.5 kcal/mol, which makes the three-membered ring kinetically reactive and thermodynamically inclined to undergo ring-opening reactions. This process, known as "strain release," serves as a powerful thermodynamic driving force for many reactions involving cyclopropane derivatives. nih.govnih.gov

The reactivity of cyclopropanes is not solely dependent on strain energy but is also heavily influenced by the electronic nature of their substituents. When a cyclopropane ring is substituted with an electron-withdrawing group, such as the trifluoromethanesulfonyl group, it becomes polarized. This polarization renders the cyclopropane susceptible to nucleophilic attack, initiating a ring-opening cascade to furnish highly functionalized acyclic products. Such substituted cyclopropanes are often referred to as donor-acceptor (D-A) cyclopropanes, where the cyclopropane acts as the donor and the substituent as the acceptor, facilitating a wide array of useful synthetic transformations. nih.govnih.govmdpi.com

Significance of Trifluoromethanesulfonyl Group in Organic Methodology

The trifluoromethanesulfonyl group (CF₃SO₂–), commonly known as the triflyl group (Tf), is one of the most powerful electron-withdrawing groups in organic chemistry. Its significance stems from several key properties:

Strong Inductive Effect: The presence of three highly electronegative fluorine atoms creates a strong dipole, withdrawing electron density from the rest of the molecule.

Activation of Substrates: When attached to a cyclopropane ring, the triflyl group acts as a potent activating group, making the ring highly electrophilic and susceptible to cleavage.

Stabilization of Intermediates: The triflyl group can stabilize adjacent carbanions or transition states through its inductive effect.

Leaving Group Potential: The corresponding trifluoromethanesulfonate (B1224126) (triflate, -OTf) anion is an exceptionally good leaving group due to the delocalization of the negative charge across the sulfonyl oxygens and the inductive effect of the trifluoromethyl group. This makes triflate-derived compounds highly reactive in substitution and elimination reactions.

These characteristics make the trifluoromethanesulfonyl group a cornerstone in the design of reactive intermediates and building blocks for constructing complex molecules. mdpi.com

Overview of Research Trajectories for (Trifluoromethanesulfonyl)cyclopropane as a Synthetic Reagent and Building Block

Research involving this compound and related activated cyclopropanes primarily focuses on their utility as versatile three-carbon (C3) synthons. The dominant reaction pathway is nucleophilic ring-opening, which provides a reliable method for the synthesis of 1,3-difunctionalized compounds. nih.govresearchgate.netresearchgate.net This strategy is a cornerstone of modern synthetic chemistry for creating linear carbon chains with precise functional group placement.

The general mechanism involves the attack of a nucleophile at one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a distal C-C bond. The strong electron-withdrawing nature of the triflyl group directs this reactivity and stabilizes the resulting intermediate. This approach has been successfully employed with a variety of nucleophiles, showcasing the broad applicability of this building block.

Beyond simple ring-opening, activated cyclopropanes can participate in more complex transformations, including formal cycloaddition reactions. acs.orgresearchgate.netrsc.orgrsc.orgnih.gov In these processes, the cyclopropane acts as a three-carbon component that reacts with a 1,n-dipole or other reactive species to form five- or six-membered rings. This research trajectory expands the synthetic utility of this compound from a precursor for linear chains to a key component in the construction of carbocyclic and heterocyclic frameworks.

Table 1: Representative Ring-Opening Reactions of Activated Cyclopropanes This table illustrates the general reactivity of donor-acceptor cyclopropanes, a class to which this compound belongs.

| Nucleophile Type | Reaction Class | Resulting Structure | Significance |

|---|---|---|---|

| Amines/Amides | 1,3-Aminoamination | γ-Amino amides | Access to 1,3-diamines and related structures. nih.gov |

| Alcohols/Acids | 1,3-Oxyfunctionalization | γ-Hydroxy/Alkoxy esters | Synthesis of 1,3-diols and 1,3-amino alcohols. nih.gov |

| Halides (Fluoride) | 1,3-Difluorination | 1,3-Difluoroalkanes | Strategic installation of fluorine for modulating molecular conformation. nih.govresearchgate.net |

| Arene Nucleophiles | Ring-Opening Hydroarylation | γ-Aryl ketones/esters | Forms a C-C bond to introduce aromatic moieties. nih.gov |

| Thiolates | 1,3-Aminothiolation | γ-Amino thioethers | Installation of sulfur functional groups. researchgate.net |

Table 2: Formal Cycloaddition Reactions Involving Activated Cyclopropanes This table outlines the utility of donor-acceptor cyclopropanes as C3 synthons in the formation of cyclic systems.

| Reaction Partner | Cycloaddition Type | Product Ring System | Reference Example |

|---|---|---|---|

| Aldehydes/Ketones | Formal [3+2] | Tetrahydrofurans | Reaction with carbonyls to form five-membered oxygen heterocycles. rsc.org |

| Azomethine Ylides | Formal [3+2] | Pyrrolidines / Azabicyclo[3.1.0]hexanes | Access to nitrogen-containing heterocycles. nih.gov |

| Dienes | Formal [3+2] or [3+3] | Cyclopentanes / Cyclohexanes | Construction of functionalized carbocycles. mdpi.com |

| Enynes | Formal [2+1] | Substituted Cyclopropanes | Formation of more complex cyclopropane structures. rsc.org |

Structure

3D Structure

Properties

CAS No. |

57964-43-9 |

|---|---|

Molecular Formula |

C4H5F3O2S |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

trifluoromethylsulfonylcyclopropane |

InChI |

InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2 |

InChI Key |

XLIKKVYXLMZXCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoromethanesulfonyl Cyclopropane and Its Structural Analogs

Historical Development of Synthetic Approaches to Sulfonylated Cyclopropanes

The synthesis of cyclopropanes has been a topic of interest since the late 19th century. Early methods often involved intramolecular cyclization reactions. wikipedia.org A significant advancement came with the development of carbene and carbenoid chemistry, allowing for the [2+1] cycloaddition of a one-carbon unit to an alkene. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic example of this approach. wikipedia.org

The introduction of sulfonyl groups onto a cyclopropane (B1198618) ring followed the broader developments in cyclopropanation chemistry. Initially, methods for preparing sulfonylated cyclopropanes often involved the modification of pre-existing cyclopropane rings or the cyclization of appropriately functionalized acyclic precursors. A general one-pot approach to cyclopropyl (B3062369) sulfones was demonstrated through the alkylation of lithiomethyl phenyl sulfone with an epoxide, followed by cyclization. rsc.org

The advent of transition metal-catalyzed reactions significantly broadened the scope and efficiency of synthesizing sulfonylated cyclopropanes. These methods often utilize vinyl sulfones as substrates for cyclopropanation. The development of stable and manageable carbene precursors, such as diazo compounds and sulfoxonium ylides, in conjunction with catalysts based on rhodium, copper, and palladium, has become a cornerstone of modern synthetic strategies. researchgate.netrsc.org More recently, radical-mediated pathways have emerged as a powerful tool for the construction of these strained ring systems. researchgate.net

Preparation via Cyclopropanation Reactions

Cyclopropanation reactions, the addition of a carbene or carbene equivalent to an alkene, represent the most direct and widely employed strategy for the synthesis of sulfonylated cyclopropanes. This section explores the various methodologies that have been developed, categorized by the nature of the reactive intermediate and the catalyst employed.

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)

Transition metal catalysis is a dominant force in modern organic synthesis, and the formation of sulfonylated cyclopropanes is no exception. Rhodium and copper complexes are particularly effective in catalyzing the transfer of a carbene moiety from a suitable precursor to a vinyl sulfone or a related alkene.

Rhodium catalysts, particularly dirhodium(II) carboxylates and carboxamidates, are highly efficient for the cyclopropanation of alkenes with diazo compounds. nih.govnih.gov These catalysts readily form metal carbene intermediates, which then react with alkenes to afford cyclopropanes with high stereoselectivity. nih.govnih.gov For instance, rhodium(II) azavinyl carbenes, generated from N-sulfonyl 1,2,3-triazoles, react with olefins to produce cyclopropanes in high yields and with excellent diastereo- and enantioselectivity. nih.gov The choice of chiral ligands on the rhodium center can induce high levels of asymmetric induction, providing access to enantioenriched cyclopropane derivatives. nih.gov

Copper catalysts, often in the +1 oxidation state, are also widely used for cyclopropanation reactions. nih.govnih.gov Copper(I) iodide (CuI) is an inexpensive and effective catalyst for the cyclopropanation of alkenes with diazo compounds. nih.gov Chiral bisoxazoline ligands in combination with copper(I) salts have been successfully employed in the enantioselective synthesis of trifluoromethyl-cyclopropylboronates from the reaction of trifluorodiazoethane with alkenyl boronates. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation for Sulfonylated and Related Cyclopropanes

| Catalyst | Alkene Substrate | Carbene Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Styrene (B11656) | 1-Toluenesulfonyl-4-phenyl-1,2,3-triazole | Cyclopropanecarboxaldehyde derivative | High | nih.gov |

| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | Trisubstituted cyclopropane | 91 | nih.gov |

| CuI | 4-Methylstyrene | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Cyclopropane with CF₃ and phosphonate (B1237965) groups | High | nih.gov |

| [Cu(NCMe)₄]PF₆ / (S,S)-L3 | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronate | Up to 90 | nih.gov |

The core of transition metal-catalyzed cyclopropanation lies in the generation and reaction of a metal-carbene or carbenoid species. These highly reactive intermediates are typically not isolated but are formed in situ from stable precursors. The nature of the carbene precursor and the metal catalyst dictates the reactivity and selectivity of the cyclopropanation reaction.

Sulfones themselves can be utilized as carbene equivalents in certain synthetic strategies. nih.govnih.gov For example, dialkyl sulfones can react with styrenes in the presence of a strong base to generate 1,1-dialkylcyclopropanes, proceeding through a stepwise anionic process that is initiated by the direct addition of the sulfonyl anion to the carbon-carbon double bond. nih.gov Sulfoxonium ylides also serve as effective carbene precursors in palladium-catalyzed [2+1] annulations with norbornene derivatives. rsc.org

Diazo compounds are among the most common and versatile precursors for generating carbenes for cyclopropanation reactions. nih.gov The thermal or photochemical decomposition of diazo compounds liberates dinitrogen gas and the corresponding carbene. However, the use of transition metal catalysts allows for the controlled decomposition of diazo compounds at lower temperatures, proceeding through a metal-carbene intermediate.

Trifluorodiazoethane (CF₃CHN₂) is a key reagent for the introduction of the trifluoromethyl group in cyclopropanation reactions. researchgate.net Its reaction with alkenes, often catalyzed by rhodium or copper complexes, provides access to a wide range of trifluoromethyl-substituted cyclopropanes. nih.govorganic-chemistry.org For example, the rhodium-catalyzed reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes furnishes trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane and alkenyl boronates has been developed. nih.gov

Table 2: Cyclopropanation Reactions Utilizing Diazo Compound Precursors

| Catalyst | Alkene Substrate | Diazo Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | Styrene | 1-Aryl-2,2,2-trifluorodiazoethane | Trifluoromethyl-substituted cyclopropane | High | organic-chemistry.org |

| CuI | Styrene | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Cyclopropane with CF₃ and phosphonate groups | High | nih.gov |

| [Cu(NCMe)₄]PF₆ / (S,S)-L3 | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronate | Up to 90 | nih.gov |

| None (Thermal) | 3-Arylmethylenebenzofuran-2(3H)-ones | CF₃CHN₂ | Spirocyclopropane derivative | High | researchgate.net |

Radical-Mediated Cyclopropanation

In addition to the well-established two-electron pathways involving carbenes and carbenoids, radical-mediated cyclopropanation has emerged as a powerful alternative. researchgate.net These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

The synthesis of vinyl sulfones can be achieved through radical pathways, such as the radical thiocyanatosulfonation of terminal alkynes in an aqueous medium. researchgate.net While not a direct cyclopropanation, the resulting vinyl sulfones are key precursors for subsequent cyclopropanation reactions. More direct radical cyclopropanations often involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization. Asymmetric radical cyclopropanation of alkenes with N-sulfonyl hydrazones has been developed, utilizing chiral cobalt-porphyrin complexes to generate metalloradicals that control the stereochemistry of the cyclopropane formation. nih.gov

Base-Mediated Cycloaddition Reactions

Base-mediated reactions provide another avenue for the synthesis of sulfonylated cyclopropanes, often through a Michael-initiated ring closure (MIRC) mechanism. rsc.orgrsc.org In this approach, a nucleophile, typically a carbanion stabilized by an electron-withdrawing group, undergoes a Michael addition to an activated alkene. The resulting enolate then participates in an intramolecular nucleophilic substitution to form the cyclopropane ring.

A convenient and efficient synthesis of dinitrile-substituted cyclopropanes has been developed from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions. rsc.org Similarly, an inorganic base, potassium phosphate, has been shown to mediate the synthesis of trifluoromethyl-substituted cyclopropanes from dienes and enynes with trifluorodiazoethane, although the mechanism may involve a [3+2] cycloaddition followed by nitrogen extrusion rather than a direct carbene addition. researchgate.net

Simmons-Smith and Related Zinc Carbenoid Methods

The Simmons-Smith reaction and its modifications are cornerstone methods for the cyclopropanation of alkenes. This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds a methylene (B1212753) group (CH₂) stereospecifically to a double bond. While the classic Simmons-Smith reaction is effective for many alkenes, the presence of a strongly electron-withdrawing trifluoromethanesulfonyl group on a vinyl substrate (vinyl triflone) can deactivate the double bond towards traditional Simmons-Smith conditions.

To address this, more reactive zinc carbenoids have been developed. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), generates a more reactive carbenoid species. This increased reactivity can be crucial for the cyclopropanation of electron-deficient alkenes like vinyl triflones. Further enhancements in reactivity have been achieved by replacing the iodide ligand on the zinc carbenoid with a strongly electron-withdrawing group. Carbenoids such as CF₃CO₂ZnCH₂I and (PhO)₂P(O)OZnCH₂I have been shown to enable the rapid cyclopropanation of alkenes, often without the need for a directing group like a proximal hydroxyl group.

The general mechanism for these reactions is thought to involve a "butterfly" transition state where the methylene group is delivered to the alkene in a concerted fashion, thus preserving the stereochemistry of the starting alkene in the cyclopropane product. For the synthesis of (trifluoromethanesulfonyl)cyclopropane, the reaction would proceed as follows:

Reaction Scheme: Simmons-Smith Cyclopropanation of Vinyl Trifluoromethyl Sulfone

Vinyl trifluoromethyl sulfone + ICH₂ZnI → this compound

The choice of solvent and the specific zinc carbenoid reagent are critical factors that influence the reaction rate and yield. The electrophilic nature of the zinc carbenoid means that less basic solvents are generally preferred to avoid deactivation of the reagent.

| Reagent/Modification | Description | Reactivity Profile |

| Classic Simmons-Smith | Zn-Cu couple and CH₂I₂ | Effective for electron-rich and unactivated alkenes. |

| Furukawa Modification | Et₂Zn and CH₂I₂ | More reactive than the classic reagent; suitable for some electron-deficient alkenes. |

| Charette's Reagents | Dioxaborolane ligands | Used for asymmetric cyclopropanation of allylic alcohols. |

| Shi's Reagents | Brønsted acid activation | Generates highly reactive carbenoids for challenging substrates. |

Organocatalytic Cyclopropanation Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. In the context of cyclopropanation, organocatalysts can activate substrates in a stereocontrolled manner. For substrates like vinyl triflones, which are activated Michael acceptors, several organocatalytic strategies can be envisioned.

One prominent approach involves the activation of an α,β-unsaturated aldehyde or ketone through the formation of a transient iminium ion with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). This activation lowers the LUMO of the substrate, facilitating a conjugate addition by a nucleophile. For cyclopropanation, the nucleophile is typically a stabilized ylide, such as a sulfonium (B1226848) ylide. The subsequent intramolecular cyclization furnishes the cyclopropane product with high enantioselectivity.

Another strategy employs cinchona alkaloid-derived catalysts. These catalysts, particularly those modified to act as phase-transfer catalysts or as bifunctional acid-base catalysts, can promote the reaction between Michael acceptors and nucleophiles. For instance, a cupreine (B190981) organocatalyst has been used for the asymmetric cyclopropanation of conjugated cyanosulfones, which are structurally related to vinyl triflones.

Furthermore, tertiary amino-thiourea catalysts, like the Takemoto catalyst, have proven effective in catalyzing the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones. This demonstrates the ability of organocatalysts to handle the reactivity of vinyl triflones, paving the way for their use in cyclopropanation reactions where a suitable C1 source is used. The reaction proceeds through a dual activation mechanism where the thiourea (B124793) moiety activates the electrophile and the tertiary amine activates the nucleophile.

The success of these methods relies on the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which makes the β-carbon of the vinyl triflone highly electrophilic and susceptible to nucleophilic attack.

| Catalyst Type | Substrate Activated | Nucleophile/C1 Source | Key Feature |

| Diarylprolinol Silyl Ethers | α,β-Unsaturated Aldehydes | Stabilized Sulfonium Ylides | Iminium ion activation. |

| Cinchona Alkaloids | Michael Acceptors | Bromo-malonates, etc. | Bifunctional catalysis, phase-transfer catalysis. |

| Tertiary Amino-Thioureas | Vinyl Triflones | 1,3-Dicarbonyl Compounds | Dual hydrogen-bonding activation. |

Preparation via Functionalization of Pre-existing Cyclopropanes

The alternative strategy for synthesizing this compound involves the direct functionalization of a cyclopropane ring that is already formed. This approach can be advantageous if substituted cyclopropanes are more readily available than the corresponding trifluoromethylsulfonyl-substituted alkenes.

Electrophilic Trifluoromethanesulfonylation

The direct introduction of a trifluoromethanesulfonyl group onto a cyclopropane ring via an electrophilic C-H functionalization is a conceptually straightforward but challenging transformation. Cyclopropane C-H bonds are generally considered to be less reactive than those in unstrained alkanes. Based on available literature, this method is not well-documented for the synthesis of this compound. The development of potent electrophilic "Tf" sources and catalytic systems capable of activating the relatively inert C-H bonds of a cyclopropane ring would be required for this approach to be viable.

Radical-Mediated Trifluoromethanesulfonylation

Radical-mediated C-H functionalization offers an alternative to electrophilic pathways. These reactions typically involve the generation of a cyclopropyl radical, which is then trapped by a suitable trifluoromethanesulfonyl radical source. Photocatalysis, in particular, has emerged as a mild and efficient way to generate carbon-centered radicals from unactivated C-H bonds. However, the direct radical-mediated trifluoromethanesulfonylation of a pre-existing cyclopropane ring is not a commonly reported synthetic route in the surveyed literature. While photocatalytic methods have been developed for radical 1-(trifluoromethyl)cyclopropanation, this introduces a CF₃ group, not the desired SO₂CF₃ group. The development of efficient trifluoromethanesulfonyl radical precursors and suitable photocatalytic conditions would be necessary to realize this synthetic strategy.

Substitution Reactions for Introducing Trifluoromethanesulfonyl Group

Introducing the trifluoromethanesulfonyl group via a substitution reaction on a pre-functionalized cyclopropane is a more established approach. This typically involves the reaction of a cyclopropyl nucleophile with an electrophilic trifluoromethanesulfonyl source, or more commonly, a cyclopropyl electrophile with a nucleophilic trifluoromethanesulfonyl source.

A powerful method that falls under this category is the Michael-Initiated Ring Closure (MIRC) reaction. In this strategy, a nucleophile adds to a Michael acceptor, creating an enolate that then undergoes an intramolecular cyclization to form the cyclopropane ring. A relevant example is the synthesis of fluorinated cyclopropanes from alkyl triflones and electron-deficient alkenes. The mechanism involves the tandem Michael addition of the triflone-stabilized carbanion to the alkene, followed by an intramolecular nucleophilic cyclization that eliminates the sulfonyl group to close the ring. This method builds the cyclopropane ring while incorporating the triflone group from one of the starting materials.

Alternatively, one could envision a direct nucleophilic substitution where a cyclopropyl halide or cyclopropyl triflate reacts with a nucleophilic source of the triflone group, such as sodium trifluoromethanesulfinate (CF₃SO₂Na). The success of this Sₙ2-type reaction on a cyclopropane ring can be challenging due to the increased steric hindrance and ring strain of the transition state. However, for activated cyclopropanes, such as those bearing an adjacent electron-withdrawing group, this pathway can be feasible.

Reaction Scheme: MIRC for Synthesis of Cyclopropane Derivatives

Alkyl Trifluoromethyl Sulfone + Electron-Deficient Alkene → Substituted this compound

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives introduces additional challenges related to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of cyclopropanation of dienes or polyenes, the Simmons-Smith reaction or other carbenoid additions must selectively react with the desired double bond. The electronic nature of the double bonds plays a crucial role; electron-rich double bonds are generally more reactive towards electrophilic carbenoids. Therefore, in a molecule with multiple double bonds, the one activated by electron-donating groups will typically react preferentially.

For reactions involving unsymmetrical substituted alkenes, the regioselectivity of the cyclopropanation is also a key consideration, although for many carbenoid additions to a simple double bond, this is not an issue as a C-C bond is formed with both atoms of the alkene. However, in more complex cascade reactions or cycloadditions, controlling the orientation of the addition is critical. For example, in the rhodium-catalyzed hydroformylation of cyclopropyl-functionalized trisubstituted alkenes, the regioselectivity of the addition of the formyl group is paramount and is controlled by the choice of ligand on the metal catalyst.

In MIRC-type reactions, the regioselectivity is determined by the initial Michael addition step. The nucleophile will add to the β-position of the Michael acceptor, which is dictated by the position of the electron-withdrawing group.

Achieving high chemo- and regioselectivity often requires careful selection of reagents, catalysts, and reaction conditions. The strong directing effects of the trifluoromethanesulfonyl group can be exploited to control the outcome of these reactions. For instance, its electron-withdrawing nature can activate a specific position in the molecule towards nucleophilic attack or deactivate an adjacent double bond towards electrophilic attack.

| Reaction Type | Selectivity Challenge | Controlling Factors |

| Cyclopropanation of Dienes | Chemoselectivity | Electronic properties of the double bonds, steric hindrance. |

| Hydroformylation of Cyclopropyl Alkenes | Regioselectivity | Ligand design in the metal catalyst, substrate structure. |

| Michael-Initiated Ring Closure | Regioselectivity | Position of the activating group on the Michael acceptor. |

| [3+2] Cycloadditions | Chemo- and Regioselectivity | Nature of the dipole and dipolarophile, catalyst control. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound and its analogs involves a multifaceted approach, addressing various aspects of the synthetic process, from the choice of starting materials to the final product isolation. Key principles that guide this endeavor include maximizing atom economy, employing catalysis, using renewable feedstocks, opting for safer solvents, and designing for energy efficiency.

Atom Economy: A central tenet of green chemistry, atom economy measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com In the context of synthesizing this compound, this would involve designing reaction pathways where the majority of atoms from the starting materials are incorporated into the final cyclopropane ring structure, minimizing the generation of byproducts. jk-sci.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. researchgate.net

To illustrate this, consider a hypothetical comparison of two synthetic approaches for a cyclopropyl sulfone, a structural analog of this compound.

Table 1: Hypothetical Atom Economy Comparison for Cyclopropyl Sulfone Synthesis This table is illustrative and provides a hypothetical comparison based on general reaction types.

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Traditional (e.g., Wittig-type) | Phosphonium ylide, Carbonyl compound, Sulfonylating agent | Cyclopropyl sulfone | Triphenylphosphine oxide, Salts | Low (~30-50%) |

| Greener (e.g., Catalytic Cyclopropanation) | Alkene, Diazo sulfone, Catalyst | Cyclopropyl sulfone | N₂ | High (>90%) |

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry, as catalysts can significantly reduce waste by being effective in small amounts and allowing for recycling. nih.gov In the synthesis of cyclopropane rings, various catalytic methods have been developed, including those employing transition metals like rhodium and copper for carbene transfer reactions. organic-chemistry.org For sulfonyl cyclopropanes, biocatalysis using engineered enzymes presents a promising green alternative, offering high yields and enantioselectivity under mild reaction conditions. digitellinc.com

Renewable Feedstocks: The shift from fossil fuel-based starting materials to renewable feedstocks is a critical aspect of sustainable chemistry. researchgate.net For the synthesis of this compound and its analogs, this could involve sourcing alkenes or other precursors from biomass. While direct biosynthetic routes to such complex molecules are challenging, the conversion of bio-derived platform chemicals into the necessary building blocks is an active area of research. nih.gov

Reduction of Hazardous Substances: A key goal of green chemistry is to design chemical processes that minimize the use and generation of hazardous substances. nih.gov In the synthesis of fluorinated compounds like this compound, this is particularly relevant. The development of less hazardous fluorinating agents and trifluoromethylating reagents is an ongoing effort. For example, using reagents that are more stable and less toxic than traditional options can significantly improve the safety and environmental profile of the synthesis. cas.cn

Table 2: Application of Green Chemistry Principles to Sulfonylcyclopropane Synthesis This table summarizes the potential application of green chemistry principles to the synthesis of sulfonylcyclopropanes, including this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Prevention of Waste | Designing synthetic routes with fewer steps and higher yields. | Reduced generation of byproducts and waste streams. |

| Atom Economy | Utilizing addition and cycloaddition reactions. jocpr.com | Maximized incorporation of reactant atoms into the final product. primescholars.com |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and reagents. jddhs.com | Improved safety for researchers and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Using water, bio-solvents, or solvent-free conditions. jddhs.com | Reduced VOC emissions and exposure to hazardous substances. |

| Design for Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis. nih.gov | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. researchgate.net | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Reduce Derivatives | Avoiding the use of protecting groups. | Fewer reaction steps, leading to higher efficiency and less waste. nih.gov |

| Catalysis | Employing metal catalysts or biocatalysts. digitellinc.com | Increased reaction rates, selectivity, and potential for catalyst recycling. |

While the direct application of all these principles to the synthesis of this compound requires further dedicated research, the existing literature on the synthesis of cyclopropanes, sulfones, and fluorinated compounds provides a strong foundation for the development of greener and more sustainable manufacturing processes. researchgate.netresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of Trifluoromethanesulfonyl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain (approximately 115 kJ/mol) and the polarization of the C-C bonds due to the electron-withdrawing triflyl group are the primary driving forces for the ring-opening reactions of (trifluoromethanesulfonyl)cyclopropane. mdpi.com These reactions can proceed through nucleophilic, electrophilic, radical, or transition metal-catalyzed pathways.

Cyclopropanes bearing electron-accepting groups, such as the trifluoromethanesulfonyl group, are potent σ-electrophiles. nih.gov They readily react with nucleophiles in polar, ring-opening reactions, which can be considered methylene-extended Michael additions. nih.govnih.gov The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. nih.govresearchgate.net

Kinetic studies of non-catalytic ring-opening reactions with various nucleophiles, such as thiophenolates and azide (B81097) ions, have provided insights into the inherent SN2 reactivity of these electrophilic cyclopropanes. nih.govnih.gov The triflate anion itself, though a weak nucleophile, can participate in ring-opening reactions under certain conditions. nih.gov

The general mechanism involves the attack of a nucleophile on a carbon atom of the cyclopropane ring, resulting in the opening of the ring to form a carbanion intermediate. This intermediate is then protonated or reacts with an electrophile to yield the final product.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | Reference |

| Thiophenolates | γ-Thioethers | nih.govresearchgate.net |

| Azide Ions | γ-Azido compounds | nih.govnih.gov |

| Triflate Anion | Rearranged ditriflates | nih.gov |

While less common for cyclopropanes with strongly electron-withdrawing groups, electrophilic ring-opening can be induced, particularly with the assistance of strong acids. researchgate.net For instance, Brønsted acids can catalyze the ring-opening of certain cyclopropanes. researchgate.netmarquette.edu The reaction is proposed to proceed through the rate-determining protonation of the cyclopropane ring, consistent with an A-SE2 mechanism. marquette.edu This protonation is followed by the attack of a nucleophile to yield the ring-opened product. The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can facilitate these transformations, even for monosubstituted cyclopropanes. researchgate.net

The mechanism involves the protonation of the cyclopropane ring by a Brønsted acid, which generates a carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture.

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by radical species. nih.gov Radical ring-opening reactions provide a powerful method for the synthesis of a variety of functionalized molecules. nih.govnih.gov These reactions can be initiated by various radical precursors and often proceed through a chain mechanism. researchgate.net

For example, the addition of a radical to a substituted cyclopropane can lead to a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can be further functionalized. nih.gov Photoredox catalysis has emerged as a mild and efficient method for generating radical cations from aryl cyclopropanes, which then undergo ring-opening and subsequent functionalization. nih.gov

Table 2: Initiators for Radical Ring-Opening Reactions

| Initiator/Mediator | Reaction Type | Reference |

| Manganese(III) acetate | Oxidative radical cyclization | nih.gov |

| Fluoroalkyl radicals | Fluoroalkylation | nih.gov |

| Togni reagent II | Trifluoromethylation/cyclization | researchgate.net |

| Triethylborane | Trichloromethylation | rsc.org |

Transition metals, such as palladium and copper, are effective catalysts for the ring-opening of cyclopropanes. nih.govresearchgate.net These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo various transformations to yield diverse products. nih.gov

Copper-catalyzed reactions of arylcyclopropanes with N-fluorobenzenesulfonimide (NFSI) can lead to the formation of N-allylsulfonamides through a sequential ring-opening and β-H elimination pathway. researchgate.net These catalytic systems allow for the 1,3-difunctionalization of cyclopropanes under relatively mild conditions. nih.govresearchgate.net The choice of metal and ligands can significantly influence the outcome and selectivity of the reaction.

Thermal and photochemical conditions can induce rearrangements in cyclopropane-containing molecules. rsc.orgrsc.org These reactions often involve the homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form a more stable isomer. rsc.org The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. nih.govresearchgate.netgoogle.com

For instance, certain bicyclic molecules containing a cyclopropane ring undergo photochemical rearrangements where intersystem crossing plays a crucial role in the mechanism. rsc.org Kinetic studies of thermal rearrangements of vinylidenecyclopropanes have provided evidence for the intermediacy of orthogonal diradicals. rsc.org

Reactivity at the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, a property that is central to its use in organic synthesis. However, in the context of this compound, the primary reactivity is dominated by the ring strain of the cyclopropane. Reactions involving the direct displacement of the triflyl group from the intact cyclopropane ring are less common. The strong electron-withdrawing nature of the triflyl group primarily serves to activate the cyclopropane ring towards nucleophilic attack and other ring-opening processes. While the triflate anion can act as a nucleophile in some ring-opening scenarios, the reactivity directly at the sulfur atom of the triflyl group on the cyclopropane is not a major pathway under typical reaction conditions. nih.gov

Cleavage and Replacement Reactions of the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonate (B1224126) anion, or triflate, is recognized as an outstanding leaving group in organic chemistry due to its exceptional stability, a consequence of resonance and the strong inductive effect of the trifluoromethyl group. nih.govwikipedia.org In this compound, the triflyl group (-SO2CF3) imparts significant electrophilic character to the carbon atom to which it is attached. This activation renders the cyclopropane susceptible to nucleophilic attack.

Cyclopropanes functionalized with potent electron-accepting groups are known to behave as effective electrophiles, readily undergoing polar, ring-opening reactions with a variety of nucleophiles. nih.gov The reaction pathway often involves the nucleophile attacking the cyclopropane ring, leading to the cleavage of a carbon-carbon bond rather than a direct displacement of the triflyl group. chempedia.info For example, strong nucleophiles such as thiophenolates react with electrophilic cyclopropanes to yield ring-opened products, which can be viewed as methylene-extended Michael adducts. nih.gov The regioselectivity of this attack is typically directed toward the carbon atom bearing the electron-withdrawing substituent. nih.gov

Influence on Cyclopropane Ring Reactivity and Acidity

The triflyl group's powerful electron-withdrawing nature is a dominant factor in the chemical behavior of the cyclopropane ring. It creates a polarized system, often referred to as a donor-acceptor (D-A) cyclopropane, although in this case, a formal donor group is absent. mdpi.com This polarization significantly enhances the electrophilicity of the substituted carbon atom, making the entire ring system susceptible to reactions with nucleophiles under relatively mild conditions. nih.govmdpi.com The high ring strain of the cyclopropane framework, estimated at 110–115 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that involve ring cleavage. nih.govmdpi.comnih.gov

Furthermore, the inductive effect of the triflyl group increases the acidity of the protons on the cyclopropane ring. The proton located on the same carbon as the triflyl group (the α-proton) becomes particularly acidic and can be removed by a suitable base. The resulting cyclopropyl (B3062369) carbanion is a valuable intermediate for forming new carbon-carbon bonds via reactions with various electrophiles.

Cyclopropane-Sulfonyl Group Synergistic Reactivity

The interplay between the strained cyclopropane ring and the activating sulfonyl group enables unique synergistic reaction pathways. These transformations often commence with a ring-opening event, which generates highly reactive intermediates capable of undergoing subsequent, programmed reactions to build molecular complexity rapidly.

Domino and Cascade Processes Involving Ring Opening and Further Cyclization

This compound is an ideal substrate for domino and cascade reactions initiated by ring-opening. nih.govmdpi.com The process typically begins with the cleavage of a C-C bond within the three-membered ring, often facilitated by a Lewis acid or a nucleophile. uni-regensburg.de This initial step generates a zwitterionic or 1,3-dipolar intermediate, which can then be intercepted by a tethered or external reactant to forge new rings. researchgate.net

These cascade sequences are synthetically powerful as they allow for the construction of complex polycyclic frameworks from simple precursors in a single operation. uni-regensburg.denih.gov For instance, the Lewis acid-catalyzed reaction of a D-A cyclopropane with a bis-nucleophile can trigger a ring-opening-cyclization cascade to afford bicyclic heterocyclic products. uni-regensburg.de Alternatively, radical-based methods can also be employed, where an initial radical attack on the cyclopropane induces ring cleavage to form an alkyl radical, which then participates in further cyclization steps. nih.govnih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Bis-nucleophile (e.g., Thiourea) | Lewis Acid (e.g., Sc(OTf)3) | Zwitterionic Ring-Opened Species | Bicyclic Heterocycle | uni-regensburg.de |

[3+2]-Cycloaddition Reactions

One of the most prominent applications of donor-acceptor cyclopropanes, including this compound, is their participation in formal [3+2]-cycloaddition reactions. researchgate.netresearchgate.net In this context, the activated cyclopropane functions as a three-carbon synthon, equivalent to a 1,3-zwitterion. researchgate.net The reaction is typically initiated by a Lewis acid or thermal activation, which facilitates the heterolytic cleavage of the cyclopropane C-C bond to generate the reactive intermediate. researchgate.net

This intermediate is then trapped by a two-electron component, known as a dipolarophile (e.g., an alkene, alkyne, carbonyl, or imine), to yield a five-membered ring. uchicago.edulibretexts.orglibretexts.org This strategy provides an efficient, atom-economical pathway to a diverse array of highly substituted carbocycles and heterocycles. researchgate.netscispace.com The reactions often proceed with high diastereoselectivity, making them a valuable tool in stereocontrolled synthesis. researchgate.netnih.gov

| Cyclopropane Component | 2π-Component (Dipolarophile) | Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound | Alkene (R-CH=CH-R') | Lewis Acid or Heat | Substituted Cyclopentane | researchgate.netresearchgate.net |

| This compound | Aldehyde (R-CHO) | Lewis Acid | Substituted Tetrahydrofuran | uchicago.edu |

Reactivity with Specific Reagents and Catalysts

Organometallic Reagents and Coupling Reactions

The interaction of this compound with organometallic reagents is dictated by the high nucleophilicity and/or basicity of the latter. libretexts.orgmsu.edulibretexts.org Reagents such as organolithiums and Grignard reagents can react in several distinct ways. youtube.com

As strong nucleophiles, they can attack the electrophilic carbon center of the cyclopropane ring. libretexts.org This interaction can result in a ring-opening reaction, where the organometallic R-group adds to the carbon, cleaving a C-C bond and forming a linear, functionalized alkane. Alternatively, under certain conditions, a nucleophilic substitution might be possible.

As strong bases, these reagents can deprotonate the cyclopropane ring at the carbon α to the sulfonyl group, taking advantage of the enhanced acidity of this position. libretexts.org The resulting cyclopropyl anion can then be used in subsequent reactions with electrophiles.

While the triflate group (-OTf) is a well-established coupling partner in transition metal-catalyzed reactions such as Suzuki and Heck couplings, the use of a carbon-bound triflyl group (-SO2CF3) in this capacity is less common. wikipedia.orgyoutube.com However, the potential for coupling reactions exists, particularly following a transformation that installs a more conventional coupling handle (e.g., a halide) onto the molecular framework.

| Organometallic Reagent (R-M) | Role of Reagent | Plausible Product Type | Reference |

|---|---|---|---|

| RLi, RMgX | Nucleophile | Ring-opened product (R-CH2CH2CH(SO2CF3)-R') | libretexts.orgyoutube.com |

| RLi (strong base) | Base | Deprotonated cyclopropane (anionic intermediate) | libretexts.org |

Table of Mentioned Chemical Compounds

| Compound Name / Class | Role in Text |

|---|---|

| This compound | Primary subject of the article |

| Trifluoromethanesulfonyl (Triflyl) group | Electron-withdrawing substituent |

| Trifluoromethanesulfonate (Triflate) anion | Leaving group, nucleophile |

| Thiophenolates | Nucleophiles for ring-opening |

| Thiourea (B124793) | Bis-nucleophile in domino reactions |

| Scandium(III) triflate (Sc(OTf)3) | Lewis acid catalyst |

| Alkenes | Dipolarophiles in [3+2] cycloadditions |

| Alkynes | Dipolarophiles in [3+2] cycloadditions |

| Aldehydes | Dipolarophiles in [3+2] cycloadditions |

| Organolithium reagents (RLi) | Nucleophiles and bases |

| Grignard reagents (RMgX) | Nucleophiles and bases |

| Cyclopentanes | Products of [3+2] cycloaddition |

| Tetrahydrofurans | Products of [3+2] cycloaddition |

| Bicyclic Heterocycles | Products of domino reactions |

Photoredox Catalysis in Transformations of Cyclopropanes

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, which can be harnessed for the functionalization of cyclopropanes. nih.govnih.gov In the context of activated cyclopropanes, photoredox catalysis can initiate ring-opening and subsequent functionalization reactions. For aryl cyclopropanes, single-electron transfer (SET) oxidation can lead to the formation of a radical cation intermediate, which is susceptible to nucleophilic attack and ring-opening. nih.govresearchgate.net

While direct studies on this compound are not extensively documented, the principles from related systems, such as those involving 1-(trifluoromethyl)cyclopropane, offer valuable insights. nih.gov In these systems, a photocatalyst, upon excitation by visible light, can engage in a single-electron reduction of a suitable precursor to generate a 1-(trifluoromethyl)cyclopropyl radical. nih.gov This radical can then participate in various C-C bond-forming reactions. nih.gov A proposed general mechanism for the photoredox-catalyzed transformation of an activated cyclopropane is depicted in the table below.

Table 1: Proposed General Mechanism for Photoredox-Catalyzed Functionalization of Activated Cyclopropanes

| Step | Description | Intermediate |

| 1 | Excitation of the photocatalyst (PC) by visible light. | PC* |

| 2 | Single-electron transfer (SET) between the excited photocatalyst and the cyclopropane derivative or a precursor. | Radical cation or radical anion |

| 3 | Ring-opening of the cyclopropane radical ion. | Ring-opened radical intermediate |

| 4 | Reaction of the intermediate with a coupling partner. | Functionalized radical |

| 5 | Regeneration of the photocatalyst and formation of the final product. | Product |

The trifluoromethanesulfonyl group, being a strong electron-withdrawing group, would likely facilitate the reduction of the cyclopropane ring to form a radical anion, which could then undergo ring scission. Alternatively, if the cyclopropane bears an appropriate donor group, an oxidative quenching cycle could be initiated. The precise reaction pathway would be highly dependent on the reaction conditions and the nature of the other substituents on the cyclopropane ring.

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acids are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.denih.govrsc.orgresearchgate.net The activation of the cyclopropane ring is achieved through the coordination of the acid to the acceptor group, which enhances the electrophilicity of the cyclopropane and facilitates nucleophilic attack. uni-regensburg.denih.gov

For this compound, the oxygen atoms of the sulfonyl group can act as Lewis basic sites, coordinating to a Lewis acid. This coordination would further polarize the C-C bonds of the cyclopropane ring, making it more susceptible to cleavage. Similarly, a strong Brønsted acid could protonate the sulfonyl group, leading to a similar activation. nih.govrsc.orgresearchgate.net The ring-opening can proceed through an Sₙ1-type or Sₙ2-type mechanism, depending on the stability of the resulting carbocationic intermediate and the nature of the nucleophile. nih.gov

Table 2: Comparison of Acid-Catalyzed Ring-Opening Mechanisms for Donor-Acceptor Cyclopropanes

| Mechanism | Description | Key Intermediate | Favored by |

| Sₙ1-type | The Lewis or Brønsted acid promotes the formation of a discrete carbocation intermediate after ring-opening, which is then trapped by a nucleophile. nih.gov | Carbocation | Substituents that stabilize a positive charge. |

| Sₙ2-type | The nucleophile attacks one of the cyclopropyl carbons in a concerted fashion with the ring-opening, assisted by the acid catalyst. | Transition state with partial bond breaking and forming. | Less stable carbocation intermediates. |

Given the high electronegativity of the trifluoromethanesulfonyl group, the formation of a carbocation at the adjacent carbon would be destabilized. Therefore, an Sₙ2-type mechanism might be more plausible for the ring-opening of this compound.

Computational and Experimental Mechanistic Elucidation

A combination of computational and experimental techniques is crucial for a detailed understanding of the reaction mechanisms of activated cyclopropanes.

Reaction Pathway Analysis and Transition State Characterization

Computational methods, particularly density functional theory (DFT), are invaluable for mapping the potential energy surfaces of chemical reactions. nih.govrsc.orgmdpi.commontclair.edu These calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For the ring-opening of cyclopropanes, DFT calculations can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes, and can elucidate the role of the catalyst. nih.govresearchgate.net

For a molecule like this compound, computational studies could be employed to:

Determine the most likely site of nucleophilic attack.

Calculate the activation energies for different ring-opening pathways.

Characterize the geometry of the transition states. researchgate.net

Predict the stereochemical outcome of the reaction.

Isotope Labeling Studies for Mechanistic Confirmation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. nih.govwikipedia.orgnih.govresearchgate.netscripps.edu In the context of cyclopropane chemistry, isotopic labeling can be used to:

Determine whether a particular bond is broken during the reaction.

Identify the origin of atoms in the final product.

Distinguish between different possible rearrangement pathways.

For instance, by selectively replacing a hydrogen atom on the cyclopropane ring with deuterium (B1214612), one could track the position of the deuterium atom in the product, which can provide insights into the regioselectivity of the ring-opening and any subsequent rearrangements. wikipedia.org While specific isotope labeling studies on this compound have not been reported, this technique remains a fundamental tool for mechanistic elucidation in organic chemistry. nih.govnih.gov

Role of Intermediates (e.g., Carbocations, Radicals, Zwitterions)

The transformations of activated cyclopropanes often proceed through various reactive intermediates. The nature of the intermediate is highly dependent on the reaction conditions and the substituents on the cyclopropane ring.

Carbocations: In the presence of strong Lewis or Brønsted acids, donor-acceptor cyclopropanes can ring-open to form carbocationic intermediates. nih.govnih.govresearchgate.net The stability of these carbocations is a key factor in determining the reaction pathway. The electron-withdrawing nature of the trifluoromethanesulfonyl group would likely disfavor the formation of a carbocation on an adjacent carbon atom.

Radicals: As discussed in the context of photoredox catalysis, radical intermediates play a crucial role in many modern synthetic transformations of cyclopropanes. nih.govnih.gov Single-electron transfer processes can lead to the formation of radical cations or radical anions, which subsequently undergo ring-opening to generate ring-opened radical species. nih.govresearchgate.net

Zwitterions: The ring-opening of donor-acceptor cyclopropanes can also lead to the formation of zwitterionic intermediates, particularly in reactions with nucleophiles. nih.govmdpi.comresearchgate.netnih.govmdpi.comorganic-chemistry.org The trifluoromethanesulfonyl group would effectively stabilize an adjacent carbanion, making the formation of a zwitterionic intermediate a plausible pathway in reactions of this compound with nucleophiles. Computational studies on related systems have explored the potential for zwitterionic intermediates in cycloaddition reactions. nih.govmdpi.comnih.govmdpi.com

Table 3: Common Intermediates in Cyclopropane Transformations

| Intermediate | Generating Conditions | Role in Reaction |

| Carbocation | Lewis/Brønsted acid catalysis | Electrophilic species that reacts with nucleophiles. |

| Radical | Photoredox catalysis, thermal initiation | Undergoes radical addition, cyclization, or other radical-mediated processes. |

| Zwitterion | Nucleophilic attack on donor-acceptor cyclopropanes | Can undergo intramolecular cyclization or react with electrophiles. |

The specific intermediates involved in the reactions of this compound would need to be investigated through detailed mechanistic studies, including trapping experiments and spectroscopic analysis, in conjunction with computational modeling.

Advanced Synthetic Applications of Trifluoromethanesulfonyl Cyclopropane

Building Block in Complex Molecule Synthesis

The inherent functionalities of (trifluoromethanesulfonyl)cyclopropane make it an invaluable precursor for introducing both cyclopropyl (B3062369) and fluorinated motifs into complex molecular architectures. Its utility extends to the formation of diverse carbocyclic systems, including spiro and bicyclic structures, highlighting its significance in medicinal and materials chemistry.

The cyclopropane (B1198618) moiety is a prevalent structural motif in numerous natural products and pharmaceuticals, valued for its unique conformational properties and metabolic stability. This compound serves as a key reagent in the synthesis of molecules containing this three-membered ring. The triflyl group can act as a leaving group or an activating group, facilitating the incorporation of the cyclopropyl unit into larger molecular frameworks.

Methodologies for constructing cyclopropane-containing scaffolds often involve the reaction of a suitable precursor with a cyclopropanating agent. While direct use of this compound is not extensively documented, analogous strategies with other trifluoromethyl-substituted cyclopropanes provide insight into its potential reactivity. For instance, transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds is a common approach.

Table 1: Selected Methods for the Synthesis of Cyclopropyl-Containing Scaffolds This table is representative of general methods and does not exclusively feature this compound due to limited specific literature.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features |

|---|---|---|---|---|

| Transition-Metal-Catalyzed Cyclopropanation | Rh₂(OAc)₄, Cu(acac)₂ | Alkene, Trifluorodiazoethane | Trifluoromethyl-substituted cyclopropane | High efficiency and stereoselectivity. organic-chemistry.org |

| Michael-Initiated Ring Closure (MIRC) | Base (e.g., DBU) | Electron-deficient alkene, Sulfonium (B1226848) ylide | Functionalized cyclopropane | Excellent for constructing highly substituted cyclopropanes. rsc.org |

| Deoxyfluorination | Sulfur tetrafluoride (SF₄) | Cyclopropanecarboxylic acid | Trifluoromethyl-substituted cyclopropane | Scalable approach for introducing the CF₃ group. researchgate.net |

The introduction of fluorine and fluorinated groups into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethanesulfonyl group in this compound is a potent source of the trifluoromethyl (CF₃) moiety, a key pharmacophore.

One of the primary methods for introducing a trifluoromethyl group using a precursor like this compound involves the transformation of a carboxylic acid derivative. For instance, the reaction of cyclopropanecarboxylic acids with sulfur tetrafluoride (SF₄) provides a scalable route to trifluoromethyl-substituted cyclopropanes. researchgate.netresearchgate.net This deoxyfluorination reaction is a powerful tool for converting a common functional group into a valuable fluorinated motif.

Furthermore, the triflyl group itself can participate in reactions where it is either retained in the final product, imparting its strong electron-withdrawing nature, or is displaced by other functional groups. The reactivity of the trifluoromethyl group in subsequent transformations allows for the synthesis of a diverse array of fluorinated compounds.

Spirocyclic and bicyclic frameworks are integral to many complex natural products and pharmaceutical agents, offering rigid three-dimensional structures that can effectively probe biological space. This compound and its derivatives are valuable precursors for the synthesis of these intricate architectures.

The construction of spiro[cyclopropane-oxindole] derivatives, for example, can be achieved through the reaction of electron-deficient olefins with cyclic diazoamides. researchgate.net Additive-free cyclopropanation of 2-arylideneindane-1,3-diones with trifluorodiazoethane has been shown to produce trifluoromethylated spiro cyclopropanes in high yields. researchgate.net These reactions highlight the potential of appropriately functionalized cyclopropanes to participate in the formation of spirocyclic systems.

The synthesis of bicyclic systems can be accomplished through various strategies, including intramolecular cyclization and annulation reactions. For instance, the synthesis of 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffolds has been achieved through a Michael-initiated ring closure, demonstrating the utility of cyclopropane precursors in constructing bicyclic structures. nih.gov Additionally, reductive cyclization of butenolides has been employed to create bicyclic systems composed of fused cyclopropane and γ-lactone rings. researchgate.net

In C-C Bond Forming Reactions

Carbon-carbon bond formation is the cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. This compound is a valuable participant in such reactions, leveraging the unique reactivity of its strained ring and the electronic properties of the triflyl group to facilitate coupling, annulation, and ring-expansion processes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. nih.gov While direct cross-coupling of this compound is not widely reported, the reactivity of related cyclopropyl and trifluoromethyl compounds in such reactions provides a strong indication of its synthetic potential. The triflate group, a close relative of the triflyl group, is a well-established leaving group in various palladium-catalyzed couplings.

The Suzuki-Miyaura coupling, for instance, has been successfully employed for the preparation of fluorinated biphenyl (B1667301) derivatives, showcasing the utility of fluorinated building blocks in this type of reaction. mdpi.com Cross-electrophile coupling reactions of alkyl carbinol derivatives have also been developed for the synthesis of cyclopropanes, offering an alternative to traditional methods. escholarship.org The trifluoromethyl group can be introduced into complex molecules via coupling reactions involving trifluoromethylated cyclopropane derivatives, demonstrating the versatility of these building blocks in constructing intricate molecular architectures. researchgate.net

Table 2: Representative Coupling Reactions Involving Cyclopropane and Fluorinated Moieties This table illustrates the potential reactivity of this compound based on analogous systems.

| Coupling Reaction | Catalyst | Coupling Partners | Product | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based | Aryl/vinyl boronic acid, Aryl/vinyl halide or triflate | Biaryl or vinyl-substituted arene | Formation of C(sp²)-C(sp²) bonds, widely used in drug discovery. mdpi.com |

| Heck Reaction | Palladium-based | Alkene, Aryl/vinyl halide or triflate | Substituted alkene | Forms a new C-C bond at an unsaturated carbon. |

| Sonogashira Coupling | Palladium/Copper-based | Terminal alkyne, Aryl/vinyl halide or triflate | Disubstituted alkyne | Crucial for synthesizing conjugated enynes and arylethynes. |

Annulation reactions provide a powerful means of constructing cyclic systems in a single step. This compound can be envisioned as a precursor in [2+1] annulation reactions with suitable partners. For example, the reaction of difluoro- and trifluorodiazoethane with (alkylidene)malononitriles leads to the stereospecific synthesis of functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles. rsc.orgresearchgate.net These reactions underscore the potential for creating highly functionalized cyclopropanes that can serve as intermediates for further synthetic transformations.

Ring-expansion reactions of cyclopropanes offer a route to larger carbocyclic and heterocyclic systems. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening under various conditions, which can be followed by intramolecular cyclization to form a larger ring. For instance, the reaction of bicyclic cyclopropane carboxylic acid lactones with sulfur tetrafluoride can result in a diastereoselective ring opening. researchgate.net The ring-opening of donor-acceptor cyclopropanes is a well-established strategy for the synthesis of functionalized carbon scaffolds and can be followed by annulative ring-closure to form five-, six-, or seven-membered rings. mdpi.com

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org this compound can serve as a potent electrophile for introducing the cyclopropyl group in MCRs.

Due to its high reactivity, cyclopropyl triflate can generate a cyclopropyl cation or a related species in situ, which is then trapped by other components in the MCR. For instance, in a Passerini- or Ugi-type reaction, the carbocation generated from cyclopropyl triflate could potentially be intercepted by a nucleophile, such as an isocyanide or a carboxylate, incorporating the cyclopropane ring into the final complex scaffold. This strategy broadens the structural diversity achievable through MCRs, allowing for the rapid assembly of molecules featuring the valuable cyclopropane motif. nih.gov The development of such MCRs is a growing area of research, aiming to streamline the synthesis of complex molecules for applications in drug discovery and materials science. nih.govresearchgate.net

Table 1: Hypothetical Multicomponent Reaction Involving a Cyclopropyl Cation Precursor This table illustrates a conceptual reaction pathway. Specific conditions and yields would require experimental validation.

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Intermediate | Final Product Class |

|---|---|---|---|---|

| This compound | Isocyanide (R-NC) | Carboxylic Acid (R'-COOH) | Cyclopropyl Cation | α-Acyloxy-N-cyclopropyl-carboxamide |

In Heteroatom Functionalization

The triflate group of this compound is an exceptional leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the direct introduction of various heteroatoms onto the cyclopropane ring, a process known as heteroatom functionalization.

This compound readily reacts with a variety of O-, N-, and S-based nucleophiles to yield functionalized cyclopropanes. These reactions typically proceed via an SN2-type mechanism, allowing for the stereospecific introduction of the heteroatom.

Oxygen Nucleophiles: Alcohols and phenols can displace the triflate group to form cyclopropyl ethers. The reaction often requires a non-nucleophilic base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Nitrogen Nucleophiles: Amines, amides, and azides are effective nucleophiles for the synthesis of cyclopropylamines and their derivatives. youtube.com These compounds are of significant interest in medicinal chemistry.

Sulfur/Selenium Nucleophiles: Thiols and selenols, which are powerful and soft nucleophiles, react efficiently with cyclopropyl triflate to produce cyclopropyl thioethers and selenoethers, respectively. libretexts.org Thiolate anions, generated by treating thiols with a base, exhibit particularly high reactivity. nih.gov

These transformations are valuable for creating a diverse range of cyclopropane-containing building blocks for further synthetic elaboration or for direct use in biologically active compounds. researchgate.net

Table 2: Examples of Heteroatom Functionalization Reactions

| Nucleophile | Reagent Class | Product Class |

|---|---|---|

| R-OH / Base | Alcohol | Cyclopropyl ether |

| R-NH₂ | Amine | Secondary cyclopropylamine |

| NaN₃ | Azide (B81097) | Cyclopropyl azide |

| R-SH / Base | Thiol | Cyclopropyl thioether |

Direct halogenation of the cyclopropane ring can be achieved by treating this compound with a halide source. This reaction is analogous to a Finkelstein reaction, where the triflate leaving group is displaced by a halide ion (F⁻, Cl⁻, Br⁻, I⁻). The choice of solvent and counter-ion is crucial for the success of these transformations.

Due to the high ring strain of cyclopropane, these substitution reactions can sometimes be accompanied by ring-opening, especially under harsh conditions or with certain substitution patterns. libretexts.org For instance, reaction with bromine can lead to the formation of 1,3-dibromopropane (B121459) under conditions that favor ring cleavage. libretexts.org

Chalcogenation, beyond the introduction of sulfur and selenium via thiols and selenols, can also involve other chalcogen-containing reagents. The principles remain the same: nucleophilic displacement of the highly reactive triflate group. In some biological systems, cryptic halogenation is even used as a strategy to activate a substrate for subsequent intramolecular cyclization to form a cyclopropane ring. rsc.org

Precursor for Reactive Intermediates

One of the most significant applications of this compound is its use as a precursor for generating highly reactive cyclopropyl intermediates, which are challenging to access through other means.

The electronic nature of the triflate group and the structure of the cyclopropane ring allow for the selective generation of either cyclopropyl cations or anions.

Cyclopropyl Cations: The exceptional leaving group ability of the triflate anion facilitates the heterolytic cleavage of the C-OTf bond. This process, often promoted by Lewis acids or polar solvents, generates a high-energy cyclopropyl cation. This carbocation is a potent electrophile that can be trapped by various nucleophiles. However, it is prone to rapid rearrangement via ring-opening to the more stable allyl cation, a characteristic feature of cyclopropylcarbinyl systems. nih.govresearchgate.net The ability to generate this transient species provides a pathway to both cyclopropane-retained products and functionalized allylic structures.

Cyclopropyl Anions: While less direct, the generation of a cyclopropyl anion is also feasible. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group increases the acidity of the α-proton on the cyclopropane ring. Treatment with a strong, non-nucleophilic base can lead to deprotonation, forming a cyclopropyl anion. This anion can then react with various electrophiles. Alternatively, reductive cleavage of the C-S bond could also potentially lead to an anionic species.

Alkyl and aryl sulfones can function as radical precursors through single-electron transfer (SET) reduction. researchgate.net By analogy, this compound, which is a cyclopropyl sulfone, can be used to generate cyclopropyl radicals. Under photoredox or electrochemical conditions, the sulfone can accept an electron to form a radical anion. This intermediate can then fragment, cleaving the C–S bond to release a sulfinate anion and the desired cyclopropyl radical.

This cyclopropyl radical can participate in various radical-mediated transformations, such as addition to alkenes or arenes, and ring-opening reactions. nih.govresearchgate.net The generation of radicals from sulfones is a powerful strategy because it often proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov

Table 3: Reactive Intermediates from this compound

| Intermediate | Generation Method | Key Characteristics |

|---|---|---|

| Cyclopropyl Cation | Heterolysis (spontaneous or Lewis acid-induced) | Highly electrophilic; prone to ring-opening to allyl cation. researchgate.net |

| Cyclopropyl Anion | Deprotonation with a strong base | Nucleophilic; reacts with electrophiles. |

Stereoselective and Enantioselective Synthesis Utilizing this compound Precursors

The construction of trifluoromethyl-substituted cyclopropanes with high stereocontrol is a significant objective in medicinal and agrochemical research, owing to the unique conformational and electronic properties conferred by this structural motif. Various catalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of these valuable chiral building blocks. These methods often involve the reaction of a trifluoromethylcarbene precursor, such as a trifluorodiazoethane derivative, with an olefin in the presence of a chiral catalyst.

Rhodium-Catalyzed Cyclopropanation:

Chiral dirhodium complexes have proven to be highly effective catalysts for the enantioselective cyclopropanation of alkenes. Seminal work in this area demonstrated the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various styrene (B11656) derivatives catalyzed by an adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄. organic-chemistry.org This system consistently delivered trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94% dr) and excellent enantioselectivity (88–>98% ee). organic-chemistry.org The catalyst loading could be as low as 0.5 mol%, and the reaction proceeded efficiently. nih.gov Further optimization identified Rh₂(S-PTAD)₄ as a particularly effective catalyst, providing cyclopropanes in up to 98% enantiomeric excess. organic-chemistry.org The high levels of stereocontrol are attributed to the well-defined chiral environment created by the dirhodium catalyst, which effectively directs the approach of the alkene to the rhodium-carbene intermediate. organic-chemistry.orgnih.govacs.org

Similarly, Ru(II)-Pheox catalysts have been successfully employed for the asymmetric cyclopropanation of a wide range of olefins, including vinyl ethers, vinyl amines, and dienes, with in situ generated trifluorodiazoethane. rsc.orgresearchgate.net These reactions proceed with low catalyst loading (3 mol%) and afford the desired trifluoromethyl cyclopropanes in high yields with outstanding diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 97% ee). rsc.org

| Catalyst | Alkene Substrate | Diazo Precursor | Yield (%) | d.r. | e.e. (%) | Ref |

| Rh₂(R-PTAD)₄ | Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | 75 | >94:6 | 96 | organic-chemistry.org |

| Rh₂(R-PTAD)₄ | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2,2,2-trifluorodiazoethane | 85 | >94:6 | 98 | organic-chemistry.org |

| Rh₂(R-PTAD)₄ | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-2,2,2-trifluorodiazoethane | 82 | >94:6 | 96 | organic-chemistry.org |

| Ru(II)-Pheox | Styrene | 2,2,2-Trifluoroethylamine HCl | 90 | >99:1 | 96 | rsc.org |

| Ru(II)-Pheox | Vinyl Ferrocene | 2,2,2-Trifluoroethylamine HCl | 99 | >99:1 | 97 | rsc.org |

Copper-Catalyzed Synthesis of Cyclopropylboronates:

A versatile and powerful strategy for accessing chiral trifluoromethyl-cyclopropanes involves the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. nih.gov Using a catalyst system generated in situ from [Cu(NCMe)₄]PF₆ and a chiral bisoxazoline ligand (tBuBOX), a range of 2-substituted-3-(trifluoromethyl)cyclopropylboronates were prepared with high levels of stereocontrol. nih.gov This methodology is applicable to a variety of (E)-alkenyl boronates bearing both electron-donating and electron-withdrawing groups, achieving good yields, high diastereoselectivity (up to 95:5 dr), and excellent enantioselectivity (up to 97:3 er). nih.gov The resulting cyclopropylboronates are valuable synthetic intermediates, as the boronate group can be readily transformed into a wide array of other functional groups, providing access to novel trifluoromethylated analogues of biologically active compounds like trans-2-arylcyclopropylamines. nih.gov

| Alkene Substrate | Ligand | Yield (%) | d.r. | e.r. | Ref |

| (E)-Styryl pinacolboronate | (S,S)-tBuBOX | 77 | 92:8 | 95:5 | nih.gov |

| (E)-4-Fluorostyryl pinacolboronate | (S,S)-tBuBOX | 71 | 93:7 | 96:4 | nih.gov |

| (E)-4-Chlorostyryl pinacolboronate | (S,S)-tBuBOX | 70 | 94:6 | 97:3 | nih.gov |

| (E)-4-Methylstyryl pinacolboronate | (S,S)-tBuBOX | 65 | 92:8 | 95:5 | nih.gov |

Biocatalytic Approaches:

Engineered enzymes, particularly myoglobin-based catalysts, have emerged as a highly efficient and selective alternative for the synthesis of trifluoromethyl-substituted cyclopropanes. nih.govacs.org By utilizing engineered myoglobin (B1173299) variants expressed in bacterial cells, the cyclopropanation of various styrene derivatives with gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) was achieved. nih.gov This biocatalytic system affords trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with exceptional levels of diastereo- and enantioselectivity (97–99.9% de and ee). nih.govacs.org A significant advantage of this method is the ability to produce mirror-image products by using different myoglobin variants that exhibit stereodivergent selectivity. nih.govacs.org The stereoselectivity of these biocatalysts often surpasses that of the most selective synthetic catalysts reported for similar transformations. nih.gov

| Myoglobin Variant | Alkene Substrate | Yield (%) | d.e. (%) | e.e. (%) | Ref |

| Mb(H64V,V68A) | p-Chlorostyrene | 99 | 99.9 | 99.9 | nih.gov |

| Mb(H64V,V68A) | p-Bromostyrene | 99 | 99.9 | 99.9 | nih.gov |

| Mb(H64V,V68A) | p-Trifluoromethylstyrene | 99 | 99.9 | 99.9 | nih.gov |

| Mb(H64V,V68A) | p-Methoxystyrene | 85 | 99.9 | 99.8 | nih.gov |